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An In-depth Technical Guide to the SHLP-4 Gene and Protein

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Small Humanin-like Peptide 4 (**SHLP-4**) is a recently identified microprotein originating from the mitochondrial genome. Encoded within the 16S ribosomal RNA (rRNA) gene, **SHLP-4** is part of a family of small humanin-like peptides (SHLPs) that are emerging as crucial signaling molecules in various cellular processes. This technical guide provides a comprehensive overview of the current knowledge on the **SHLP-4** gene and its corresponding protein, with a focus on its molecular characteristics, biological functions, and the experimental methodologies used for its study. This document is intended to serve as a foundational resource for researchers in academia and the pharmaceutical industry interested in the therapeutic potential of mitochondrial-derived peptides.

Introduction

The mitochondrial genome, once thought to have a very limited coding capacity, is now understood to harbor a number of small open reading frames (sORFs) that give rise to biologically active peptides. Among these are the Small Humanin-like Peptides (SHLPs), a family of six peptides (SHLP1-6) encoded within the mitochondrial 16S rRNA gene.[1] These peptides, ranging from 20 to 38 amino acids in length, are involved in retrograde signaling, communicating from the mitochondria to the rest of the cell.[1]



SHLP-4, a 26-amino acid peptide, has been identified as a modulator of cell proliferation.[2] Its tissue-specific expression and potential involvement in signaling pathways highlight its importance as a subject of further investigation for various physiological and pathological conditions. This guide synthesizes the available data on **SHLP-4**, presenting its gene and protein sequences, functional data, and detailed experimental protocols to facilitate future research.

SHLP-4 Gene and Protein Sequence

The **SHLP-4** gene is located within the mitochondrial 16S rRNA gene, specifically the MT-RNR2 gene.[1] Its origin from a non-canonical open reading frame within a ribosomal RNA gene is a fascinating aspect of its biology.

Table 1: **SHLP-4** Gene and Protein Sequence Information

Feature	Sequence / Identifier	Source
Gene Location	Mitochondrial 16S rRNA (MT-RNR2)	[1]
Protein Sequence (Single Letter Code)	MLEVMFLVNRRGKICRVPFTF FNLSL	[3]
Protein Sequence (Three Letter Code)	Met-Leu-Glu-Val-Met-Phe-Leu- Val-Asn-Arg-Arg-Gly-Lys-Ile- Cys-Arg-Val-Pro-Phe-Thr-Phe- Phe-Asn-Leu-Ser-Leu	[3]
Molecular Weight	3132 Da	[3]

Quantitative Data

Currently, there is a limited amount of specific quantitative data available for **SHLP-4**. The primary functional data relates to its effect on cell proliferation. Further research is required to determine specific binding affinities and potential enzymatic activities.

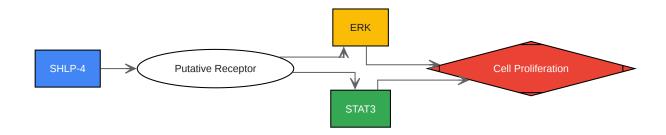
Table 2: Functional and Expression Data for SHLP-4



Parameter	Finding	Cell/Tissue Type	Reference
Biological Function	Promotes cell proliferation	Murine pancreatic β-cells (NIT-1)	[2]
Tissue Expression (Mouse)	Detected in liver and prostate	C57BL/6 Mouse Tissues	[2]

Signaling Pathways

While the precise signaling pathway for **SHLP-4** has not been fully elucidated, studies on the broader SHLP family suggest a potential mechanism of action. It has been proposed that SHLPs may exert their extracellular effects through receptor-mediated activation of the ERK and STAT3 signaling pathways.[2] However, it is important to note that different SHLPs may activate unique receptors, leading to varied downstream effects.[2]



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Caption: Putative signaling pathway for **SHLP-4** leading to cell proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **SHLP-4**.

Quantification of SHLP-4 Gene Expression by Real-Time Quantitative PCR (qPCR)



This protocol describes the relative quantification of **SHLP-4** gene expression in tissue or cell samples.

Materials:

- RNA extraction kit
- cDNA synthesis kit
- SYBR Green qPCR Master Mix
- Primers for SHLP-4 and a reference gene (e.g., GAPDH)
- qPCR instrument

Procedure:

- RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
- qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For each sample, set up reactions in triplicate for both the SHLP-4 and the reference gene. A typical reaction mix (20 μL) includes:
 - 10 μL 2x SYBR Green qPCR Master Mix
 - 1 μL Forward Primer (10 μΜ)
 - 1 μL Reverse Primer (10 μΜ)
 - 2 μL cDNA template
 - 6 μL Nuclease-free water
- qPCR Cycling: Perform the qPCR using a standard three-step cycling protocol:
 - Initial denaturation: 95°C for 3 minutes



• 40 cycles of:

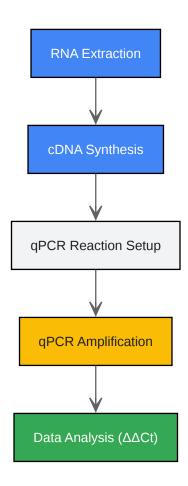
■ Denaturation: 95°C for 15 seconds

Annealing: 60°C for 30 seconds

Extension: 72°C for 30 seconds

Melt curve analysis

• Data Analysis: Calculate the relative expression of the **SHLP-4** gene using the $\Delta\Delta$ Ct method, normalizing to the reference gene.



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Caption: Workflow for quantifying SHLP-4 gene expression using qPCR.

Western Blot Analysis of SHLP-4 Protein



This protocol outlines the detection of **SHLP-4** protein in cell or tissue lysates.

Materials:

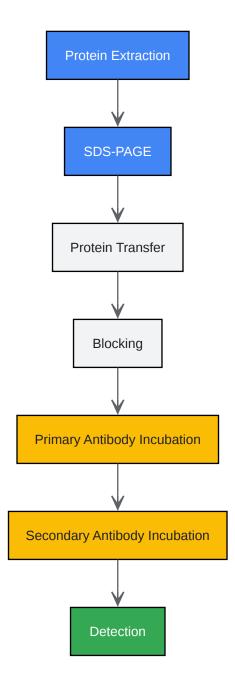
- RIPA lysis buffer with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Nitrocellulose or PVDF membranes
- Blocking buffer (5% non-fat milk or BSA in TBST)
- · Primary antibody against SHLP-4
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Protein Extraction: Lyse cells or tissues in RIPA buffer. Centrifuge to pellet debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Denature 20-30 μg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary anti-SHLP-4 antibody overnight at 4°C.



- Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and apply the chemiluminescent substrate. Detect the signal using an imaging system.



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Caption: Workflow for the detection of SHLP-4 protein by Western Blot.



Cell Proliferation Assay (BrdU Incorporation)

This protocol describes a method to assess the effect of **SHLP-4** on cell proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU).

Materials:

- · Cell culture medium and supplements
- 96-well cell culture plates
- Synthetic SHLP-4 peptide
- BrdU labeling solution
- Fixing/Denaturing solution
- Anti-BrdU antibody (HRP-conjugated or for secondary detection)
- TMB substrate
- Stop solution
- Microplate reader

Procedure:

- Cell Seeding: Seed cells (e.g., NIT-1) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treatment: Treat the cells with varying concentrations of synthetic SHLP-4 peptide for 24-72 hours. Include a vehicle control.
- BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
- Fixation and Denaturation: Fix the cells and denature the DNA using the provided solutions as per the kit manufacturer's instructions.



- Antibody Incubation: Incubate the cells with an anti-BrdU antibody.
- Detection: If not using a directly conjugated primary antibody, incubate with an HRPconjugated secondary antibody. Add TMB substrate and measure the absorbance at 450 nm after adding the stop solution.
- Data Analysis: Normalize the absorbance readings to the control wells to determine the effect of SHLP-4 on cell proliferation.

Conclusion and Future Directions

SHLP-4 is a promising mitochondrial-derived peptide with a demonstrated role in cell proliferation. Its tissue-specific expression in the liver and prostate suggests potential roles in the physiology and pathology of these organs. However, the field of mitochondrial-derived peptides is still in its nascent stages, and much remains to be discovered about **SHLP-4**.

Future research should focus on:

- Receptor Identification: Identifying the specific cell surface or intracellular receptor(s) for SHLP-4 is crucial to understanding its mechanism of action.
- Signaling Pathway Elucidation: Delineating the precise downstream signaling pathways activated by SHLP-4 will provide a more complete picture of its cellular functions.
- In Vivo Studies: Translating the in vitro findings on cell proliferation to in vivo models will be essential to understand the physiological relevance of **SHLP-4**.
- Quantitative Biology: Performing detailed quantitative studies to determine binding affinities,
 and potential enzymatic kinetics will provide critical data for drug development efforts.

This technical guide provides a solid foundation for researchers to build upon as we continue to unravel the complexities and therapeutic potential of **SHLP-4** and other mitochondrial-derived peptides.

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